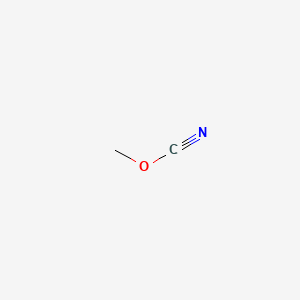
Dimexano
Descripción general
Descripción
Dimexano, also known as methoxy[(methoxymethanethioyl)disulfanyl]methanethione, belongs to the class of organic compounds known as organic disulfides . Its IUPAC name is O,O-dimethyl dithiobis(thioformate) and its CAS number is 1468-37-7 .
Molecular Structure Analysis
The molecular formula of Dimexano is C4H6O2S4 . The molecular structure is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis
Dimexano has a density of 1.5±0.1 g/cm3, a boiling point of 262.5±23.0 °C at 760 mmHg, and a flash point of 112.5±22.6 °C . It also has a molar refractivity of 54.6±0.3 cm3, a polar surface area of 133 Å2, and a molar volume of 145.2±3.0 cm3 .Aplicaciones Científicas De Investigación
Enhanced Cancer Therapy
Dimexano has been explored for improving cancer therapy outcomes. A study by Kinoshita et al. (2017) found that S-nitrosated human serum albumin dimer, a compound structurally related to Dimexano, enhanced the tumor selectivity and efficacy of albumin-bound paclitaxel nanoparticles in various tumor models. This augmentation was achieved through the enhanced permeability and retention (EPR) effect and showed promise in treating cancers with low vascular permeability, including pancreatic cancers (Kinoshita et al., 2017).
Gene Expression Regulation
In the field of gene therapy, chemical inducers of dimerization, such as Dimexano-related compounds, have been used to control gene expression. Pollock and Clackson (2002) described the use of dimerizers in regulated gene therapy, highlighting their modularity and potential for iterative improvements. These dimerizers are assembled from human proteins, minimizing immune responses in clinical applications (Pollock & Clackson, 2002).
Radiographic Contrast Media
A significant application of Dimexano derivatives is in radiographic imaging. Iodixanol, a nonionic dimeric contrast agent and a derivative of Dimexano, has shown favorable results in terms of safety and efficacy in various radiological procedures. Studies like those by Albrechtsson et al. (1992) and Doerfler et al. (1999) have demonstrated the suitability of iodixanol in procedures such as aortofemoral angiography and cerebral computed tomography, with fewer nephrotoxic effects compared to other contrast agents (Albrechtsson et al., 1992); (Doerfler et al., 1999).
Membrane Interaction Studies
The interaction of Dimexano-related compounds with cell membranes has been a topic of interest. For example, Verstraeten et al. (2004) investigated the effects of cocoa-derived procyanidins, which can form dimers structurally similar to Dimexano, on cell membranes. They found that these compounds increased plasma membrane fluidity and protected cells from oxidation (Verstraeten et al., 2004).
Electrophysiological Research
In electrophysiological studies, iodixanol, a Dimexano derivative, has been compared with other contrast media for its effects on the cardiovascular system. Flinck et al. (2000) evaluated the electrophysiological effects of iodixanol and found it to induce fewer changes in vectorcardiography parameters compared to iohexol, indicating its potential for safer cardiovascular imaging applications (Flinck et al., 2000).
Propiedades
IUPAC Name |
O-methyl (methoxycarbothioyldisulfanyl)methanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S4/c1-5-3(7)9-10-4(8)6-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCPXLWAKNJIKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=S)SSC(=S)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057978 | |
| Record name | Dimexano | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimexano | |
CAS RN |
1468-37-7 | |
| Record name | Dimexano | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1468-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimexano [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001468377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimexano | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimexano | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMEXANO | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEU4PMA835 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1h-Imidazole, 2-[(2,6-dichlorophenyl)thio]-4,5-dihydro-](/img/structure/B1214857.png)



![2-butoxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-4-one](/img/structure/B1214864.png)








